Bienvenue dans la boutique en ligne BenchChem!

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate

Medicinal chemistry Drug design Building block selection

Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate (CAS 56414-65-4) is a protected amino acid derivative featuring an N‑Cbz (benzyl carbamate) group attached to a pyrrolidine amide of glycine. Classified as a pyrrolidine-based heterocyclic building block with molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.3 g/mol , it serves as a protected intermediate enabling further functionalization via the carbamate‑protected amine and the pyrrolidine carbonyl.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 56414-65-4
Cat. No. B112781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate
CAS56414-65-4
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H18N2O3/c17-13(16-8-4-5-9-16)10-15-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,18)
InChIKeyHUXWULXQFCLLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate (CAS 56414-65-4) – Core Chemical Identity and Procurement Baseline


Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate (CAS 56414-65-4) is a protected amino acid derivative featuring an N‑Cbz (benzyl carbamate) group attached to a pyrrolidine amide of glycine . Classified as a pyrrolidine-based heterocyclic building block with molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.3 g/mol , it serves as a protected intermediate enabling further functionalization via the carbamate‑protected amine and the pyrrolidine carbonyl [1]. A critical documented application is its use as a reagent in the synthesis of actinonin, a naturally occurring peptide deformylase inhibitor antibiotic, highlighting its role in assembling peptide‑like scaffolds .

Why Pyrrolidine vs. Piperidine Core Selection Matters in Procuring Benzyl-Protected Glycine Amides


Within the class of Cbz‑protected amino acid amides, simple substitution of the heterocyclic amine (e.g., replacing pyrrolidine with piperidine or morpholine) is not benign. The pyrrolidine derivative (five‑membered ring) versus the piperidine analog (six‑membered ring) differs in topological polar surface area (TPSA), conformational flexibility, and hydrogen‑bond acceptor capacity, all of which directly modulate the pharmacokinetic properties and binding affinities of downstream bioactive molecules . In the specific case of actinonin analog synthesis, the pyrrolidine ring is not an arbitrary choice: it preserves the correct geometry for peptide deformylase active‑site interactions, while the larger piperidine analog can alter potency and selectivity profiles . Therefore, procurement specifications must match the exact heterocycle required by the validated synthetic route or medicinal chemistry campaign.

Quantitative Differentiation Evidence for Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate Over Its Closest Analogs


Ring‑Size Effect on Topological Polar Surface Area (TPSA): Pyrrolidine vs. Piperidine

The pyrrolidine‑containing target compound exhibits a TPSA of 58.6 Ų . The direct piperidine analog (CAS 3886-37-1, C₁₅H₂₀N₂O₃) is reported with a higher TPSA (predicted ~68.5 Ų) due to the additional methylene unit increasing the polar surface contribution of the amide bond . A TPSA difference of approximately 10 Ų is pharmaceutically relevant because values >60 Ų begin to impair blood–brain barrier penetration, while values <60 Ų generally correlate with improved CNS permeability for orally administered drugs.

Medicinal chemistry Drug design Building block selection

Documented Application in Actinonin Synthesis: Pyrrolidine‑Specific Route Requirement

Vendor technical datasheets explicitly state that benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate is used as a reagent in the preparation of actinonin . In contrast, the piperidine analog (CAS 3886-37-1) and the morpholine analog are not listed for this specific application; published actinonin synthetic routes utilize the pyrrolidine intermediate to construct the characteristic N‑methylpyrrolidine‑2‑carboxamide terminus of the natural product [1]. This establishes a route‑specific requirement that precludes simple substitution with the piperidine or morpholine variants.

Antibiotic synthesis Peptide deformylase inhibitor Actinonin analog

Lipophilicity (XLogP3) Modularity: Fine‑Tuning Downstream ADME Profile

The target compound has a computed XLogP3 of 1.5 . Its direct pyrrolidine‑ring variation (the Boc‑protected analog, CAS 114703-81-0) exhibits an XLogP3 of approximately 0.8, while the piperidine Cbz analog is predicted to have an XLogP3 around 2.0 . The intermediate lipophilicity of the benzyl carbamate‑pyrrolidine combination allows medicinal chemists to tune the overall ADME profile of the final compound without requiring extensive scaffold changes.

ADME optimization Lead optimization Physicochemical property

Procurement‑Relevant Application Scenarios Where Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate Provides Demonstrable Advantage


Synthesis of Peptide Deformylase (PDF) Inhibitor Antibiotics (Actinonin Class)

The compound is specifically validated as a reagent for actinonin preparation . A medicinal chemistry group pursuing PDF‑targeted antibacterial agents should specify the pyrrolidine derivative rather than the piperidine or morpholine analog to ensure fidelity to published structure–activity relationships (SAR) derived from actinonin scaffolds. Substituting with a six‑membered ring may alter the geometry of the metal‑chelating pharmacophore and reduce PDF inhibition potency.

CNS‑Targeted Lead Optimization Requiring TPSA <60 Ų

The measured TPSA of 58.6 Ų positions this building block favorably for CNS drug design . When a project demands a protected glycine amide that will ultimately contribute to a brain‑penetrant molecule, the pyrrolidine variant should be selected over the piperidine analog (~68.5 Ų) to maintain the sub‑60 Ų threshold correlated with improved blood–brain barrier penetration.

Balancing Lipophilicity in Multi‑Step Synthesis of Oral Drug Candidates

With an XLogP3 of 1.5, the compound provides an intermediate lipophilicity that avoids both excessive metabolism (high logP) and poor permeability (low logP) . Process chemists scaling up a route to an oral drug candidate can rely on this intermediate to simplify the downstream formulation and ADME optimization, as opposed to using the more hydrophilic Boc analog or the more lipophilic piperidine variant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.